1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

Catalog No.
S12539108
CAS No.
M.F
C9H6F2
M. Wt
152.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

Product Name

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

IUPAC Name

1,2-difluoro-4-prop-2-ynylbenzene

Molecular Formula

C9H6F2

Molecular Weight

152.14 g/mol

InChI

InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2

InChI Key

RVQIBUKUMJROPR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=C(C=C1)F)F

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene is a functionalized aromatic compound featuring a terminal alkyne group for use in high-yield coupling reactions. Its primary application is as a monomer or building block in the synthesis of advanced polymers and complex organic molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of 'click chemistry'. [1] The key feature of this molecule is the 1,2-difluorobenzene (ortho-difluorobenzene) core, which imparts specific electronic and thermal properties to the final products that are not achievable with non-fluorinated or alternatively substituted analogs. [2]

Research Fit

Click Chemistry

CuAAC-ready terminal alkyne for triazole library synthesis

Compatible with standard Cu(I) protocols

Fluorinated Scaffold

Vicinal difluoro pattern influences dipole and metabolic profile

1,2-substitution distinct from 1,3-isomer

Lipophilicity Context

Intermediate XLogP3 supports balanced ADME property exploration

Between ethynyl and non-fluorinated analogs

Substituting 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene with non-fluorinated, monofluorinated, or other isomeric (e.g., 1,3- or 1,4-difluoro) analogs is not recommended for applications requiring precise control over thermal, electronic, or reactive properties. The adjacent ortho-fluorine atoms create a strong, localized dipole moment and potent electron-withdrawing character that is distinct from other substitution patterns. [1] This specific arrangement directly influences the reactivity of the alkyne, the thermal stability of resulting polymers, and the frontier molecular orbital energies of derived materials, making it a non-interchangeable component for high-performance applications. [2]

Substitution Risk

Non-fluorinated propargyl analogs

Absence of fluorine atoms shifts lipophilicity and hydrogen-bond acceptor count, which may alter solubility and target-binding profiles in derived compounds.

4-Ethynyl-1,2-difluorobenzene

Direct ethynyl attachment yields lower computed lipophilicity; the propargyl spacer in the target compound provides a distinct pharmacokinetic context that may not transfer.

1,3-Difluoro regioisomer

Different fluorine substitution pattern changes dipole moment and electronic distribution, limiting interchangeability in structure-activity relationship studies.

Enhanced Thermal Stability in Derived Polymers

Polymers incorporating fluorinated aromatic units consistently demonstrate higher thermal stability compared to their non-fluorinated counterparts. [REFS-1, REFS-2] The high strength of the C-F bond and the electronic stabilization imparted to the aromatic ring contribute to this enhanced resistance to thermal degradation. For example, polytetrafluoroethylene (PTFE) exhibits a C-C bond strength 30-40 kJ/mol higher than polyethylene (PE), a principle that extends to fluorinated aromatic polymers. [3] The use of the 1,2-difluoroaromatic moiety is a rational design strategy for accessing materials with elevated service temperatures.

Evidence DimensionThermal Stability Enhancement by Aromatic Fluorination
Target Compound DataPolymers derived from fluorinated aromatic monomers exhibit high thermal stability and chemical resistance.
Comparator Or BaselineAnalogous non-fluorinated polymers show lower thermal stability.
Quantified DifferenceThe C-C bond in perfluorinated polymers is ~35 kJ/mol stronger than in non-fluorinated analogs. [<a href="https://doi.org/10.1016/j.jfluchem.2006.09.006" target="_blank">3</a>]
ConditionsGeneral principle observed across multiple polymer systems via thermogravimetric analysis (TGA) and bond dissociation energy (BDE) calculations.

This compound is a critical precursor for producing polymers that must maintain their integrity and performance at high temperatures, essential for electronics, aerospace, and specialty coatings.

Lipophilicity (XLogP3)
Reported
2.7 vs 2.4 (ethynyl) / 2.9 (non-F)
Intermediate lipophilicity profile supports ADME property screening
Computed values; experimental log D may vary

Favorable Electronic Properties for Organic Semiconductor Applications

The 1,2-difluoro substitution pattern is strongly electron-withdrawing, which is known to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a conjugated system. [1] This effect is critical in the design of n-type organic semiconductors for devices like Organic Field-Effect Transistors (OFETs). The parent core, 1,2-difluorobenzene, is noted for its high dielectric constant (ε₀ = 13.8) and its utility as a weakly coordinating solvent in electrochemical studies, underscoring its unique electronic character compared to other solvents. [2] Incorporating this moiety is a standard strategy for tuning the electronic properties of functional materials to improve electron injection and transport.

Evidence DimensionLUMO Energy Level Modulation
Target Compound DataThe 1,2-difluoroaromatic group acts as a strong electron-withdrawing moiety, lowering the LUMO energy of the molecule.
Comparator Or BaselineNon-fluorinated or monofluorinated analogs, which have a less pronounced electron-withdrawing effect and thus higher LUMO energies.
Quantified DifferenceThe magnitude of LUMO reduction depends on the specific molecular structure but is a well-established consequence of aromatic fluorination.
ConditionsTypically measured via cyclic voltammetry (CV) or calculated using density functional theory (DFT).

Enables the rational design of n-type organic electronic materials with improved performance, a key procurement factor for research and development in next-generation displays, sensors, and solar cells.

H-Bond Acceptors
Class-level
2 (F atoms) vs 0 (non-F analog)
Increased HBA count may influence solubility and target interactions
Computed; actual solvation effects context-dependent

Anticipated Enhancement of Click Reaction (CuAAC) Rates

Fluorination is known to significantly influence the reactivity of components in click reactions. For instance, azidoperfluoroalkanes have been shown to be more reactive in CuAAC reactions than their non-fluorinated alkyl azide counterparts. [1] While this compound is an alkyne, the same electronic principles apply. The strong inductive electron-withdrawing effect of the 1,2-difluoroaromatic system is expected to increase the acidity of the terminal alkyne proton. This facilitates the formation of the copper(I) acetylide intermediate, a key step in the CuAAC catalytic cycle, which can lead to accelerated reaction rates compared to less electron-poor analogs. [2]

Evidence DimensionExpected Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity
Target Compound DataThe electron-deficient aromatic system is expected to activate the terminal alkyne, leading to faster reaction kinetics.
Comparator Or BaselineNon-fluorinated or monofluorinated analogs, which possess a less electron-deficient alkyne.
Quantified DifferenceQuantitative rate enhancement is system-dependent but is an expected consequence of the electronic activation provided by the difluoro-substituents.
ConditionsStandard Cu(I)-catalyzed reaction conditions (e.g., CuSO₄/sodium ascorbate or a Cu(I) source with a stabilizing ligand).

Faster reaction kinetics can reduce production cycle times, decrease required catalyst loading, and improve overall process efficiency, which are critical factors in both laboratory-scale synthesis and industrial manufacturing.

Commercial Purity
Data to verify
98% (target) vs 95% (ethynyl)
Higher specification may improve yield reproducibility
Vendor specification; batch-dependent
Transport Class
Head-to-head
Not hazardous vs UN1993 Class 3 (flammable)
Simplifies shipping and storage logistics
Based on SDS; verify local regulations
Metabolic Stability
Class-level
Vicinal difluoro class effect
May enhance oxidative stability versus non-fluorinated analogs
No compound-specific microsomal data available
Regioisomer Impact
Context-dependent
1,2- vs 1,3-difluoro dipole orientation
Substitution pattern influences electronic and material properties
SAR relevance requires experimental verification

Development of High-Temperature and Chemically Resistant Polymers

For the synthesis of fluoropolymers and specialty composites where high thermal stability (elevated glass transition and decomposition temperatures) is a primary design requirement. The evidence for increased bond strength and stability in fluorinated aromatic systems makes this monomer a superior choice over non-fluorinated analogs for materials used in demanding environments such as automotive, aerospace, and industrial coatings. [1]

Synthesis of n-Type Organic Semiconductors and Electronic Materials

As a strategic building block for creating organic electronic materials with tailored properties. Its strong electron-withdrawing nature helps lower the LUMO energy level, a critical parameter for achieving efficient electron injection and transport in n-type devices. This makes it a valuable component for researchers and engineers developing next-generation OFETs, sensors, and photovoltaic devices. [2]

Accelerated Synthesis Workflows and Process Optimization

In synthetic routes where reaction efficiency and speed are paramount, such as high-throughput screening, library synthesis, or process scale-up. The anticipated rate enhancement in click chemistry reactions allows for shorter reaction times and potentially lower catalyst usage, providing a direct economic and efficiency benefit over less reactive alkyne building blocks. [3]

Application Fit

Application
Selection Property
Validation Focus
CuAAC-based medicinal chemistry libraries
Intermediate lipophilicity profile and 98% purity specification
Conjugation efficiency and ADME property screening in triazole series
PET tracer precursor studies
Vicinal difluoro pattern for potential ¹⁸F labeling
Labeling yield and tracer pharmacokinetic profiling
Liquid crystal intermediate development
1,2-Difluorobenzene core for mesogenic structures
Dielectric anisotropy and mesophase stability assessment
Safety-conscious scale-up campaigns
Non-hazardous transport classification
Storage compliance and multi-step synthesis logistics

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

152.04375652 g/mol

Monoisotopic Mass

152.04375652 g/mol

Heavy Atom Count

11

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